3-(Piperidin-4-yl)-1H-indazole dihydrochloride

Description

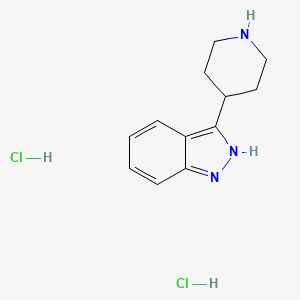

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-piperidin-4-yl-2H-indazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;;/h1-4,9,13H,5-8H2,(H,14,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQDIUVQGJIUMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C3C=CC=CC3=NN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)-1H-indazole dihydrochloride typically involves the formation of the indazole core followed by the introduction of the piperidine ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. Subsequently, the piperidine moiety is introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. The final product is typically purified through crystallization or chromatography techniques to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Oxidation Reactions

The piperidine ring’s tertiary amine and the indazole’s aromatic system are susceptible to oxidative modifications.

Key Findings:

-

Piperidine Oxidation : The tertiary amine in the piperidine ring can undergo oxidation to form N-oxide derivatives under mild conditions. For example, treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields the corresponding N-oxide .

-

Indazole Ring Oxidation : The indazole moiety resists strong oxidants but may undergo hydroxylation at the C4 or C7 positions under radical-initiated conditions (e.g., Fenton’s reagent) .

Table 1: Oxidation Reaction Conditions and Outcomes

Reduction Reactions

The compound’s unsaturated bonds and aromatic systems may undergo selective reduction.

Key Findings:

-

Piperidine Ring Reduction : The piperidine ring is already saturated, but reductive alkylation of the secondary amine can occur using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol .

-

Indazole Reduction : Catalytic hydrogenation (H₂, Pd/C) under acidic conditions selectively reduces the indazole’s C2–N1 bond to form a dihydroindazole derivative .

Table 2: Reduction Reaction Conditions and Outcomes

| Reagent/Conditions | Target Site | Product | Yield | Reference |

|---|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, HCl/EtOH | Indazole C2–N1 | 2,3-Dihydro-1H-indazole | 85% | |

| NaBH₃CN, CH₂O, MeOH, RT, 24h | Piperidine N-atom | N-Methylpiperidine derivative | 70% |

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at both the indazole and piperidine moieties.

Key Findings:

-

Indazole C3 Functionalization : The C3 position of the indazole undergoes electrophilic substitution with reagents like bromine (Br₂) in acetic acid, yielding 3-bromo-1H-indazole derivatives .

-

Piperidine N-Alkylation : The piperidine nitrogen reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts .

Table 3: Substitution Reaction Conditions and Outcomes

Acid-Base Reactions

The dihydrochloride salt form enhances solubility and modulates reactivity.

Key Findings:

-

Deprotonation : Treatment with aqueous NaOH (1M) removes the hydrochloride counterions, regenerating the free base form, which exhibits increased nucleophilicity at the piperidine nitrogen .

-

Reprotonation : The free base can be reprotonated with HCl gas in diethyl ether to recover the dihydrochloride salt .

Catalytic Coupling Reactions

Transition-metal catalysis enables cross-coupling for structural diversification.

Key Findings:

-

Suzuki-Miyaura Coupling : The indazole’s bromide derivative (from Table 3) reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis to form biaryl products .

-

Buchwald-Hartwig Amination : The piperidine nitrogen participates in C–N bond-forming reactions with aryl halides using Pd₂(dba)₃ and Xantphos .

Table 4: Coupling Reaction Conditions and Outcomes

Scientific Research Applications

Medicinal Chemistry

3-(Piperidin-4-yl)-1H-indazole dihydrochloride serves as a versatile scaffold in the design of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity for various targets.

Table 1: Structural Modifications and Their Impacts

| Modification Type | Example Compounds | Biological Activity |

|---|---|---|

| Substitution on Indazole Ring | 1-(2-fluorophenyl)-3-(piperidine-4-yloxy)-1H-indazole | Anti-inflammatory effects |

| Alteration of Piperidine Moiety | 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Inhibition of PKB signaling in cancer |

| Combination with Other Scaffolds | Benzimidazole derivatives | Analgesic and anti-inflammatory properties |

Pharmacological Applications

Research indicates that compounds related to this compound exhibit significant pharmacological activities, including anti-inflammatory, analgesic, and potential antitumor effects.

Case Study: Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties of piperidine derivatives, compounds similar to this compound demonstrated notable inhibition of nitric oxide production and tumor necrosis factor-alpha (TNF-α) in vitro. For instance, a derivative showed an IC50 value of 0.86 µM against TNF-α production, highlighting its potential as an anti-inflammatory agent .

Neurological Applications

The compound has been explored for its role as an agonist or partial agonist of nicotinic acetylcholine receptors. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease and schizophrenia.

Table 2: Neurological Disorders Targeted by Indazole Derivatives

| Disorder | Mechanism of Action | Compound Example |

|---|---|---|

| Alzheimer's Disease | Agonism of nicotinic α7 receptors | N—(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide |

| Schizophrenia | Modulation of cholinergic signaling | Various bicyclic indazole derivatives |

Antitumor Potential

Recent studies have indicated that derivatives of this compound can inhibit the growth of tumor xenografts in vivo. The ability to modulate signaling pathways involved in cancer progression makes this compound a candidate for further development in oncology.

Case Study: Inhibition of Tumor Growth

In vivo experiments demonstrated that certain analogs significantly inhibited tumor growth in murine models, showcasing their potential as therapeutic agents against various cancers .

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)-1H-indazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can bind to active sites or allosteric sites on proteins, modulating their activity. The piperidine ring may enhance the compound’s binding affinity or selectivity for certain targets. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related piperidinyl-indazole derivatives and analogs. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Key Findings

Impact of Halogenation :

- Fluorine substitution at positions 4, 5, or 6 on the indazole ring (e.g., SH-6695, QW-2274) alters receptor binding kinetics. For instance, C6-fluorinated derivatives show antimicrobial synergy against MRSA , whereas C4-fluorinated analogs may prioritize CNS targets due to improved blood-brain barrier penetration .

Salt Forms and Solubility :

- The dihydrochloride salt of 3-(Piperidin-4-yl)-1H-indazole offers superior solubility in acidic media compared to hydrochloride or free-base analogs (e.g., SH-6695 vs. QW-2274) . This property is critical for oral bioavailability, as seen in berotralstat dihydrochloride, a related compound with high solubility at pH ≤ 4 .

Functional Group Additions :

- Oxadiazole-containing derivatives (e.g., the compound from ) exhibit enhanced hydrogen bonding capacity, improving target affinity for 5-HT4 receptors in Alzheimer’s models . In contrast, methyl or methoxypropyl groups (e.g., BD767309) increase metabolic stability by blocking cytochrome P450 oxidation .

Hydration State :

- The 3.5 hydrate form of a structurally complex indazole-piperazinyl derivative () demonstrates how hydration impacts crystallinity and dissolution rates, suggesting that anhydrous dihydrochloride salts (like the target compound) may offer more predictable pharmacokinetics .

Biological Activity

3-(Piperidin-4-yl)-1H-indazole dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an indazole core substituted with a piperidine moiety. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific enzyme activities and cellular pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, potentially leading to reduced cancer cell proliferation and increased apoptosis .

Antitumor Activity

Research indicates that compounds containing the indazole structure, including this compound, exhibit significant antitumor properties. In vitro studies have demonstrated that related indazole derivatives can inhibit the growth of various cancer cell lines, including colon and breast cancer cells .

Table 1: Antitumor Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| CFI-400945 | HCT116 (Colon) | <0.01 | |

| Compound 81c | MDA-MB-231 (Breast) | 0.64 | |

| Compound 82a | KMS-12 BM | 1.4 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study on related indazole derivatives showed promising results against various fungal strains, suggesting potential applications in treating fungal infections .

Table 2: Antimicrobial Activity of Indazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound 10g | C. albicans | 0.5 µg/mL | |

| Compound 10a | C. glabrata | 1 µg/mL |

Case Studies

Several studies have focused on the synthesis and evaluation of indazole derivatives, highlighting their biological significance:

- Anticancer Research : A study demonstrated that a series of indazole derivatives exhibited potent antiproliferative activity against multiple myeloma cell lines, establishing a structure-activity relationship (SAR) that underscores the importance of specific substituents on the indazole ring for enhanced activity .

- Inhibition Studies : Another research effort identified that specific modifications to the piperidine moiety significantly affected the compound's binding affinity to target enzymes involved in cancer progression, indicating a pathway for further optimization in drug design .

Q & A

Q. What are the recommended synthesis methods for 3-(Piperidin-4-yl)-1H-indazole dihydrochloride in laboratory settings?

- Methodological Answer : The synthesis typically involves coupling indazole derivatives with piperidine-containing precursors under controlled conditions. For example, a multi-step protocol may include:

Nucleophilic substitution : Reacting 3-bromo-1H-indazole with a piperidin-4-yl intermediate (e.g., 4-aminopiperidine) in the presence of a palladium catalyst .

Salt formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt, ensuring stoichiometric control (2:1 HCl ratio) to avoid over-acidification .

Purification via recrystallization or column chromatography is critical to achieve >95% purity.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particles .

- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation. Monitor for discoloration, which may indicate oxidation .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Use - and -NMR to confirm the indazole-piperidine linkage and salt formation (e.g., HCl proton integration) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 244.1 for the free base) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity and detects impurities (<0.5% threshold) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the coupling step of 3-(Piperidin-4-yl)-1H-indazole synthesis?

- Methodological Answer :

- Catalyst screening : Test Pd(PPh), Pd(OAc), or Buchwald-Hartwig catalysts under varying temperatures (80–120°C) to improve cross-coupling efficiency .

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reaction rate and byproduct formation .

- Real-time monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction time dynamically .

Q. What strategies are effective for resolving discrepancies in NMR data when characterizing this compound?

- Methodological Answer :

- Variable temperature (VT) NMR : Resolve signal splitting caused by conformational flexibility in the piperidine ring .

- Deuterated solvent selection : Compare DO vs. DMSO-d to identify solvent-induced shifts in HCl proton signals .

- 2D NMR (COSY, NOESY) : Map - coupling and spatial interactions to confirm stereochemical integrity .

Q. How can researchers optimize the dihydrochloride salt formation step to improve yield and purity?

- Methodological Answer :

- pH control : Titrate HCl slowly to maintain pH 2–3, avoiding localized over-acidification that degrades the indazole core .

- Counterion analysis : Compare dihydrochloride vs. monohydrochloride salts using ion chromatography to verify stoichiometry .

- Crystallization conditions : Screen anti-solvents (e.g., diethyl ether, acetone) to enhance crystal habit and reduce solvent inclusion .

Q. What approaches are recommended for identifying and quantifying trace impurities in this compound batches?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), light, or humidity, then analyze degradation products via LC-MS/MS .

- Impurity spiking : Use reference standards (e.g., unreacted indazole or piperidine precursors) to calibrate HPLC retention times .

- QbD (Quality by Design) : Apply DOE (Design of Experiments) to correlate impurity profiles with synthesis parameters (e.g., reaction time, temperature) .

Data Contradiction and Resolution

Q. How should researchers address conflicting bioactivity data for this compound across different assays?

- Methodological Answer :

- Assay validation : Cross-check results using orthogonal methods (e.g., SPR vs. cell-based assays) to rule out false positives/negatives .

- Buffer compatibility : Test compound stability in assay buffers (e.g., PBS, HEPES) to identify precipitation or pH-dependent activity shifts .

- Meta-analysis : Compare data with structurally analogous compounds (e.g., 5-HT4 receptor ligands) to contextualize unexpected results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.